REACTION_CXSMILES
|
C(P(C(C)(C)C)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C)(C)C.[OH-].[OH-].[C:24]1([B+2])C=CC=CC=1.ClC1C=CC(C)=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:24][C:15]1[CH:14]=[CH:13][C:12]([C:7]2[CH:6]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:17][CH:16]=1 |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
4.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].C1(=CC=CC=C1)[B+2]
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried resealable Schlenk tube
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated
|
Type
|
ADDITION
|
Details
|
was added through a rubber septum
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with 2.0M NaOH (20 mL)
|
Type
|
CUSTOM
|
Details
|
giving the results
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |